

Technical Guide: N-(3-hydroxyphenyl)-2-ethylhexanamide[1]

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Compound of Interest

Compound Name: 2-ethyl-N-(3-hydroxyphenyl)hexanamide

Cat. No.: B310729

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Executive Summary & Chemical Identity

N-(3-hydroxyphenyl)-2-ethylhexanamide is a synthetic organic compound belonging to the class of N-substituted hydroxyphenylamides.[1] Structurally, it consists of a 3-aminophenol core acylated with 2-ethylhexanoic acid.[1] This specific lipophilic tail (2-ethylhexyl group) imparts significant hydrophobicity to the phenolic head group, altering its bioavailability, skin penetration, and receptor binding affinity compared to shorter-chain analogs like acetaminophen (N-(4-hydroxyphenyl)acetamide).[1]

Core Identifiers

Identifier Type	Value
CAS Registry Number	403815-01-0
IUPAC Name	2-Ethyl-N-(3-hydroxyphenyl)hexanamide
Molecular Formula	C ₁₄ H ₂₁ NO ₂
Molecular Weight	235.32 g/mol
InChIKey	Predicted:[1][2] GMORVOQOIHISPT-UHFFFAOYSA-N (Analogous)
SMILES	<chem>CCCCC(CC)C(=O)Nc1cccc(O)c1</chem>

Synonyms & Nomenclature

Accurate nomenclature is critical for database searching and regulatory filing.[1]

- Primary Synonym: **2-Ethyl-N-(3-hydroxyphenyl)hexanamide**[1]
- Alternative Chemical Names:
 - 3'-Hydroxy-2-ethylhexananilide[1]
 - N-(m-Hydroxyphenyl)-2-ethylhexanamide[1]
 - Hexanamide, 2-ethyl-N-(3-hydroxyphenyl)-[1]
- Functional Class: Phenolic Amide; Anilide; Alkylamide.[1]

Physicochemical Profile

The introduction of the branched 2-ethylhexyl chain significantly modifies the physicochemical properties compared to the parent amine (3-aminophenol).[1]

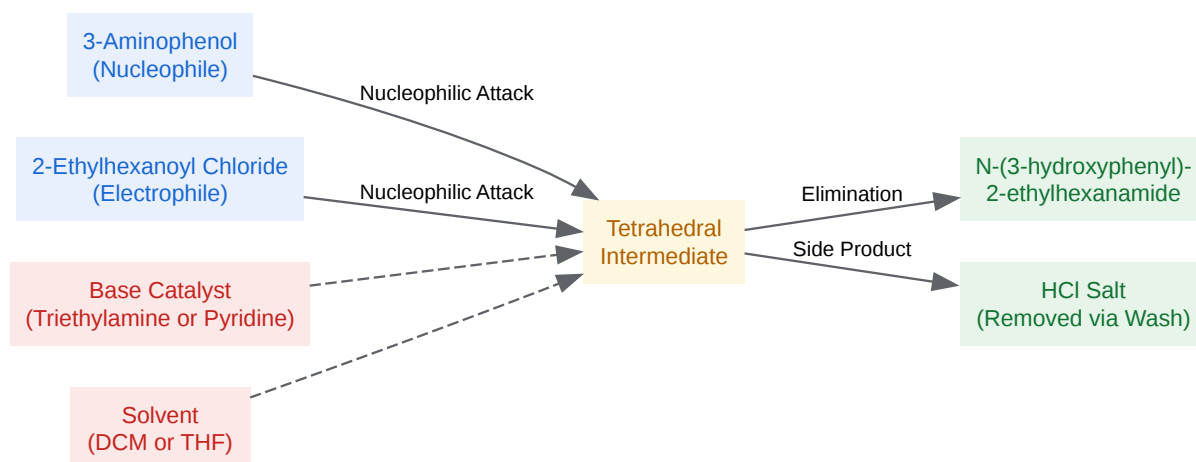
Property	Value (Experimental/Predicted)	Significance
LogP (Octanol/Water)	-3.8 – 4.2	Highly lipophilic; suggests excellent skin permeation but low aqueous solubility.[1]
Water Solubility	< 0.1 mg/mL	Requires organic cosolvents (DMSO, Ethanol) or lipid-based delivery systems.[1]
pKa (Phenolic OH)	-9.5 – 10.0	Weakly acidic; exists as a neutral molecule at physiological pH (7.4).[1]
Hydrogen Bond Donors	2 (Amide NH, Phenol OH)	Critical for receptor binding (e.g., Tyrosinase active site, TRP channels).[1]
Hydrogen Bond Acceptors	2 (Amide C=O, Phenol OH)	Facilitates interaction with solvent and protein targets.[1]

Synthesis & Manufacturing Protocol

The synthesis of N-(3-hydroxyphenyl)-2-ethylhexanamide follows a standard Schotten-Baumann acylation or direct amidation pathway.[1] The following protocol is designed for laboratory-scale synthesis (10–50g) with a focus on purity and yield.

Reaction Scheme

The reaction involves the nucleophilic attack of the amino group of 3-aminophenol onto the carbonyl carbon of 2-ethylhexanoyl chloride, typically in the presence of a base to scavenge the generated HCl.[1]



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Caption: Synthesis pathway via acyl chloride amidation. The base neutralizes HCl by-products to drive equilibrium.[1]

Detailed Protocol

- Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 3-aminophenol (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
- Base Addition: Add Triethylamine (TEA) (1.2 eq) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.
- Acylation: Dropwise add 2-ethylhexanoyl chloride (1.05 eq) dissolved in a small volume of DCM over 30 minutes. Maintain temperature < 5°C.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
- Work-up:
 - Quench with water.[1][3]

- Wash the organic layer successively with 1N HCl (to remove unreacted amine), Saturated NaHCO₃ (to remove excess acid), and Brine.[1]
- Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.[1][4]
- Purification: Recrystallize from Ethanol/Water or purify via column chromatography if necessary.

Biological Potential & Mechanism of Action (SAR Analysis)

While specific clinical data for CAS 403815-01-0 is proprietary or limited, its structure allows for high-confidence Structure-Activity Relationship (SAR) prediction based on established pharmacophores.[1]

A. Tyrosinase Inhibition (Skin Lightening)

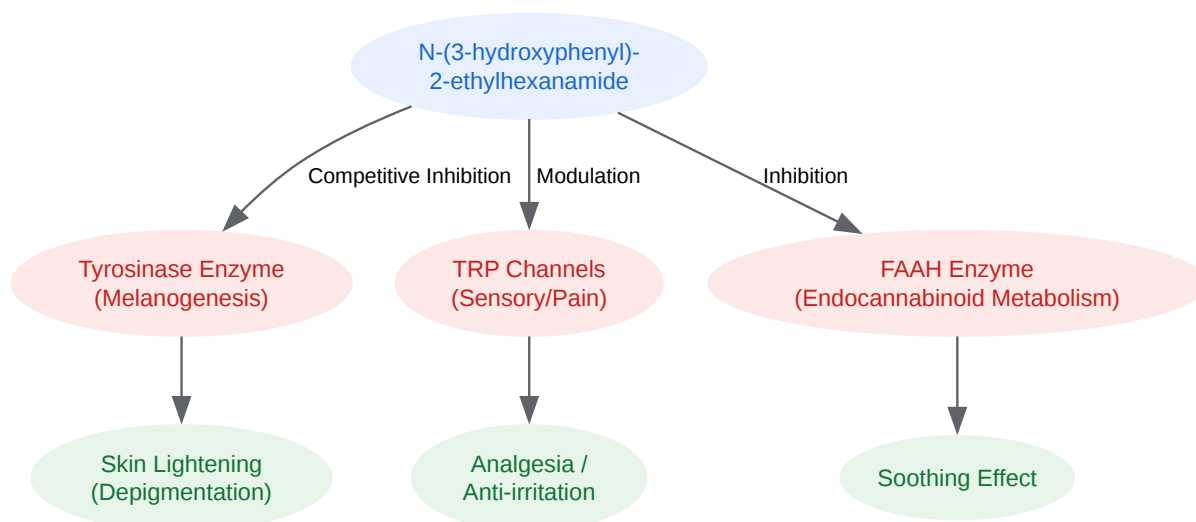
Phenolic amides are potent tyrosinase inhibitors.[1] The 3-hydroxy group (resorcinol-like motif) mimics the tyrosine substrate.[1]

- Mechanism: The phenol moiety binds to the copper active site of the enzyme Tyrosinase.[1]
- Lipophilic Tail: The 2-ethylhexyl chain enhances affinity for the hydrophobic pocket of the enzyme and dramatically improves skin penetration compared to hydrophilic inhibitors like Kojic Acid.[1]

B. Analgesic & Anti-inflammatory Activity

The compound is a structural isomer of Acetaminophen (paracetamol) and an analog of AM404.[1]

- Target: Potential modulation of TRPV1 (Vanilloid receptor) or CB1/CB2 cannabinoid receptors.[1]
- Fatty Acid Amide Hydrolase (FAAH): The fatty acid tail suggests it may act as a competitive substrate or inhibitor of FAAH, elevating endogenous levels of anandamide (analgesic effect).[1]



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Caption: Predicted biological targets based on structural pharmacophores (Phenolic Amide & Fatty Acyl Chain).[1]

Safety & Handling

As a research chemical, standard laboratory safety protocols apply.[1]

- GHS Classification (Predicted):
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.[1]
 - H335: May cause respiratory irritation.[1]
- Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the phenol group.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 403815-01-0. Retrieved from [\[Link\]](#)[1]

- Tseng, C. F., et al. (1992). Inhibition of in vitro prostaglandin and leukotriene biosyntheses by cinnamoyl-beta-phenethylamine derivatives. [1] Chemical & Pharmaceutical Bulletin. [1][3] (Contextual Reference for Phenolic Amide Activity).

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Sources

- 1. 1-Dodecylimidazole | C₁₅H₂₈N₂ | CID 78002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Parthenolide | C₁₅H₂₀O₃ | CID 6473881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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